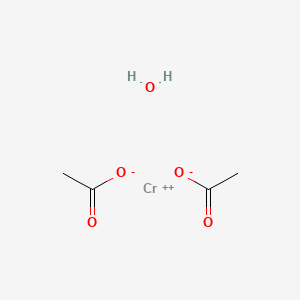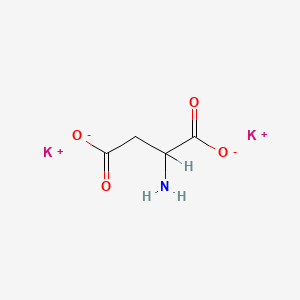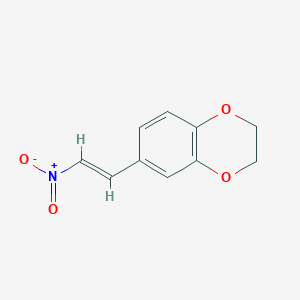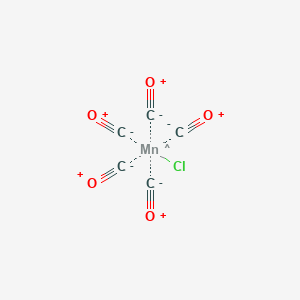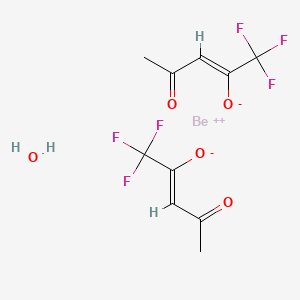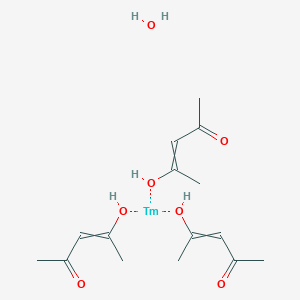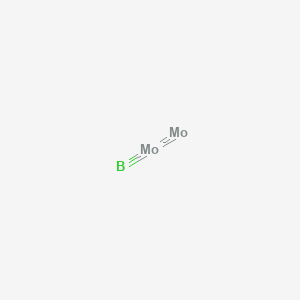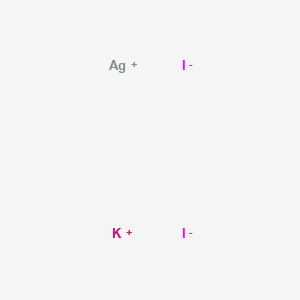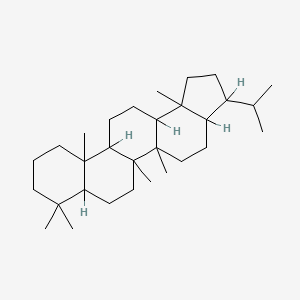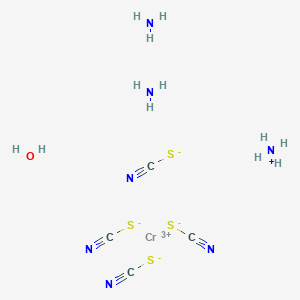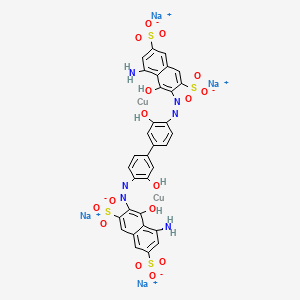
ZINC STANNATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc stannate, generally referred to as zinc tin oxide (ZTO), encompasses both ZnSnO3 and Zn2SnO4 forms, known for their distinctive physical and chemical properties. This material has garnered significant attention due to its high electron mobility, high electrical conductivity, attractive optical properties, and good stability compared to binary oxides. Its applications span solar cells, sensors, lithium battery anodes, nanodevices, and catalysts, driven by the development of ZTO micro/nanostructures with optimized composition, crystalline phase, and morphology (Sun & Liang, 2017).
Synthesis Analysis
ZTO nanostructures can be synthesized via various methods, including the hydrothermal process, which is a low-temperature, environmentally friendly approach. This method allows for the formation of ZTO with specific nanostructures, crucial for enhancing its physical and chemical properties for applications in photocatalysis, solar energy conversion, and sensing technologies (Baruah & Dutta, 2011).
Molecular Structure Analysis
Zn2SnO4 and ZnSnO3 nanoparticles have been synthesized with high yield through a simple hydrothermal reaction, showcasing distinct crystal structures: Zn2SnO4 forms a (111) face-exposed octahedron, while ZnSnO3 adopts a (100) face-exposed hexahedron structure. These structural differences are pivotal for their application in dye-sensitized solar cells, where Zn2SnO4, in particular, demonstrates efficient performance (Miyauchi et al., 2010).
Chemical Reactions and Properties
Chemical co-precipitation techniques have been employed to synthesize Zn2SnO4 powders, exploring the influence of sintering temperatures on their structural, compositional, and electrical properties. The findings elucidate the combined phases of ZnO, SnO2, and Zn2SnO4, revealing oxidized states of Sn and Zn, which are crucial for understanding their chemical behavior and potential applications in electronic devices (Babar et al., 2011).
Physical Properties Analysis
Faceted ZnSnO3 and Zn2SnO4 microcrystals, synthesized through a chemical solution route, demonstrate phase-dependent morphologies and are convertible to hollow structures via acid etching. These morphological characteristics significantly influence their gas sensing performance, highlighting the importance of shape-controlled synthesis for enhanced sensitivity and recovery times in industrial gas detection applications (Ma et al., 2012).
Chemical Properties Analysis
Hydrothermally synthesized Zn2SnO4 nanoparticles exhibit notable photocatalytic and antibacterial activities. Their structural, morphological, and optical properties, such as the inverse spinel cubic structure and a band gap of 3.64 eV, contribute to their effectiveness in degrading organic dyes and combating pathogenic bacterial strains, underscoring the multifunctional capabilities of ZTO nanoparticles (Dinesh et al., 2016).
科学的研究の応用
Photocatalysis
- Application : ZTO is used as a photocatalyst for degrading harmful pesticides from groundwater .
- Results : This application has shown promising results in reducing the concentration of harmful pesticides in groundwater .
Gas Sensing
- Application : Porous ZTO nanostructures are ideal for gas sensing due to their high surface-to-volume ratios .
- Results : ZTO-based sensors have demonstrated high sensitivity and selectivity towards certain gases .
Solar Cells
- Application : ZTO has potential in the field of dye-sensitized solar cells, an economically plausible alternative to conventional solar cells .
- Results : Solar cells using ZTO have shown improved efficiency compared to those using traditional materials .
Lithium-ion Batteries
- Application : ZTO is used as an anode material in lithium-ion batteries .
- Results : Batteries using ZTO anodes have demonstrated improved capacity and lifespan .
Nanodevices
- Application : ZTO micro/nanostructures have been used in the development of various nanodevices .
- Results : ZTO-based nanodevices have shown promising performance in various applications .
Catalysts
- Application : ZTO-based micro/nanostructures have been used as catalysts .
- Results : ZTO-based catalysts have demonstrated high efficiency in various chemical reactions .
Transparent Conductors
- Application : ZTO is used as a transparent conductor in various electronic devices .
- Results : Devices using ZTO as a transparent conductor have shown improved performance and durability .
Lead-free Ferroelectrics
- Application : ZTO is used in the development of lead-free ferroelectrics .
- Results : Lead-free ferroelectric devices using ZTO have shown promising results .
Nonlinear Optical Properties
- Application : ZTO exhibits nonlinear optical properties, making it useful in various optical applications .
- Results : Optical devices using ZTO have shown improved performance .
Chemical Vapor Deposition
- Application : ZTO is used in the development of materials through chemical vapor deposition .
- Results : Materials synthesized using ZTO through chemical vapor deposition have shown promising properties .
High Pressure Reactions
- Application : ZTO is used in high pressure reactions .
- Results : High pressure reactions involving ZTO have been successful, leading to the synthesis of new materials .
Hydrothermal Synthesis
将来の方向性
The efficient and controllable preparation of Zinc Stannate with specific morphology and grain size is a future direction for Zinc Stannate nanomaterials . Further exploration and understanding of the properties of Zinc Stannate will undoubtedly lead to its broader implementation and contribute to the advancement of next-generation materials and devices .
特性
CAS番号 |
12027-96-2 |
|---|---|
製品名 |
ZINC STANNATE |
分子式 |
H2O8Sn2Zn |
分子量 |
432.82108 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




